

# Fucosyllactose: A Technical Guide to its Antiviral and Antibacterial Properties

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## Compound of Interest

Compound Name: *Fucosyllactose*

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## Introduction

**Fucosyllactose**, a prominent human milk oligosaccharide (HMO), is emerging as a significant bioactive compound with notable antiviral and antibacterial properties. This technical guide provides an in-depth exploration of the mechanisms, quantitative efficacy, and experimental evaluation of **fucosyllactose**, with a primary focus on its most abundant isomer, 2'-

**Fucosyllactose** (2'-FL), and insights into 3-**Fucosyllactose** (3-FL). This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, microbiology, and drug development.

## Antiviral Properties of Fucosyllactose

**Fucosyllactose** exhibits a potent antiviral activity primarily by acting as a soluble decoy receptor, mimicking host cell surface glycans. This mechanism effectively prevents viral attachment to host cells, a critical first step in the infection cycle of many viruses.

## Mechanism of Action: Decoy Receptor and Immune Modulation

The primary antiviral mechanism of **fucosyllactose** is its structural similarity to histo-blood group antigens (HBGAs), which are fucosylated glycans on the surface of epithelial cells that many viruses use as attachment factors.<sup>[1][2][3]</sup> **Fucosyllactose**, particularly 2'-FL, can bind to

the viral capsid proteins in the same pocket as HBGAs, thereby acting as a soluble decoy and inhibiting the virus from binding to its cellular receptor.[2][4][5] This has been well-documented for human noroviruses.[2][4][5]

Furthermore, 3-**Fucosyllactose** (3-FL) has been shown to modulate the host's immune response to viral infections. It achieves this by increasing the expression of interferon receptors, such as Interferon Alpha and Beta Receptor (IFNAR) and Interferon Gamma Receptor (IFNGR), which enhances antiviral responses.[6]

## Quantitative Data: Antiviral Efficacy of Fucosyllactose

The antiviral activity of **fucosyllactose** has been quantified against several key viral pathogens. The following tables summarize the available data.

| Virus                               | Fucosyllactose Isomer | Assay Type                     | Cell Line/Model | Efficacy Metric (IC50) | Reference(s) |
|-------------------------------------|-----------------------|--------------------------------|-----------------|------------------------|--------------|
| Norovirus GII.4 VLP                 | 2'-FL (powder)        | VLP Binding Inhibition (ELISA) | A-type saliva   | 7.5 mM                 | [4][7]       |
| Norovirus GII.4 VLP                 | 2'-FL (tablet)        | VLP Binding Inhibition (ELISA) | A-type saliva   | 36 mM                  | [4][7]       |
| Norovirus GI.1, GII.10, GII.17 VLPs | 2'-FL                 | VLP Binding Inhibition (ELISA) | HBGA source     | 11-38 mM               | [7]          |
| Norovirus GII.10 VLP                | 2'-FL                 | VLP Binding Inhibition (ELISA) | PGM             | 5.5 mM                 | [8]          |
| Norovirus GII.10 VLP                | 3-FL                  | VLP Binding Inhibition (ELISA) | PGM             | 5.6 mM                 | [8]          |

| Virus                        | Fucosyllactose Isomer(s) | Assay Type                  | Cell Line/Model            | Efficacy Metric (% Inhibition)       | Reference(s)   |
|------------------------------|--------------------------|-----------------------------|----------------------------|--------------------------------------|--|
| Rotavirus G1P[9]             | 2'-FL                    | Fluorescent Focus Assay     | MA104 cells                | 62% reduction in infectivity         | <a href="#">[10]</a> <a href="#">[11]</a>  |
| Rotavirus G2P[7]             | 3'-SL + 6'-SL (mixture)  | Fluorescent Focus Assay     | MA104 cells                | 73% reduction in infectivity         | <a href="#">[10]</a> <a href="#">[11]</a>  |
| Norovirus GII.4 Sydney [P16] | 2'-FL (20 mg/mL)         | Replication Assay (RT-qPCR) | Human Intestinal Enteroids | Significant reduction in replication | <a href="#">[2]</a> <a href="#">[5]</a> <a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[14]</a> |

## Experimental Protocols

This protocol describes the cultivation of human intestinal enteroids and their use in assessing the antiviral activity of **fucosyllactose** against human norovirus.[\[1\]](#)[\[2\]](#)[\[5\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

- HIE Culture:
  - Human intestinal crypts are isolated from biopsy tissue and embedded in Matrigel.
  - The enteroids are cultured in a specialized growth medium (CMGF+) containing factors like Wnt3a, R-spondin, and Noggin to maintain the stem cell population.
  - For viral infection studies, 3D enteroids are dissociated into single cells and seeded on collagen IV-coated plates to form a 2D monolayer.
  - The monolayer is then cultured in a differentiation medium to promote the development of various intestinal epithelial cell types.
- Norovirus Infection and Antiviral Testing:
  - Prepare a stool filtrate containing the desired norovirus strain. The viral titer is determined as the 50% tissue culture infectious dose (TCID50).

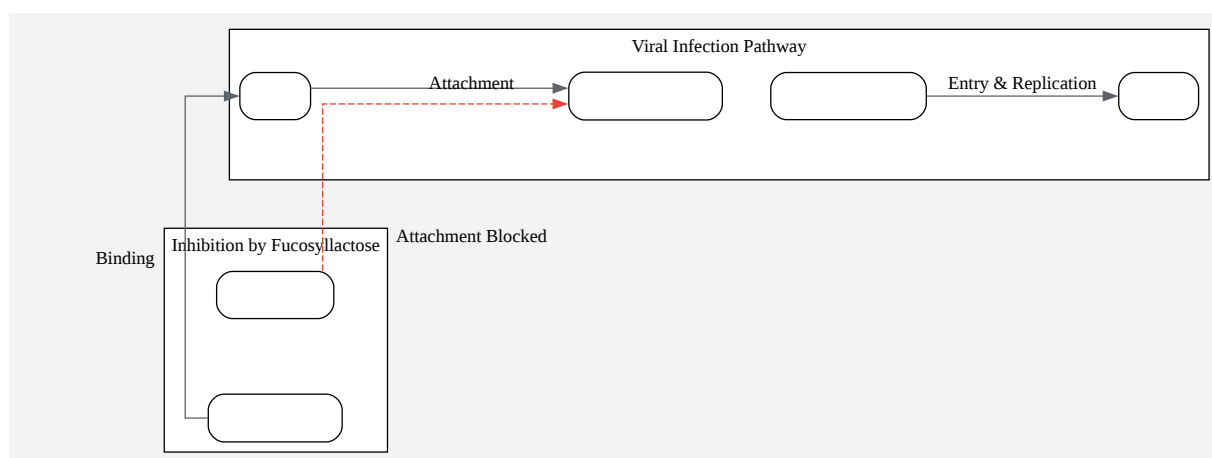
- Differentiated HIE monolayers are infected with a standardized amount of norovirus (e.g., 100 TCID<sub>50</sub>).
- **Fucosyllactose** is added at various concentrations at different time points:
  - Co-treatment: **Fucosyllactose** is added simultaneously with the virus.
  - Pre-treatment of virus: The virus is incubated with **fucosyllactose** before being added to the cells.
  - Post-treatment of cells: **Fucosyllactose** is added to the cells after the viral inoculum has been removed.
- The infection is allowed to proceed for a set period (e.g., 24 hours).
- Viral replication is quantified by measuring the increase in viral genome equivalents (GE) using reverse transcription-quantitative PCR (RT-qPCR) at 1 hour post-infection (hpi) and 24 hpi. A significant reduction in the fold increase of GE in the presence of **fucosyllactose** compared to the untreated control indicates antiviral activity.

This protocol details a fluorescent focus assay to measure the inhibition of rotavirus infectivity by **fucosyllactose** in MA104 cells.[\[10\]](#)[\[11\]](#)[\[13\]](#)[\[17\]](#)

- Cell Culture and Virus Preparation:
  - MA104 (African green monkey kidney epithelial) cells are grown to confluence in 96-well plates.
  - The desired rotavirus strain (e.g., G1P[\[9\]](#) or G2P[\[7\]](#)) is activated with trypsin (e.g., 10 µg/mL).
- Infectivity Assay:
  - Confluent MA104 cell monolayers are washed with serum-free medium.
  - The activated virus is diluted to yield approximately 100-200 focus-forming units (FFU) per well.

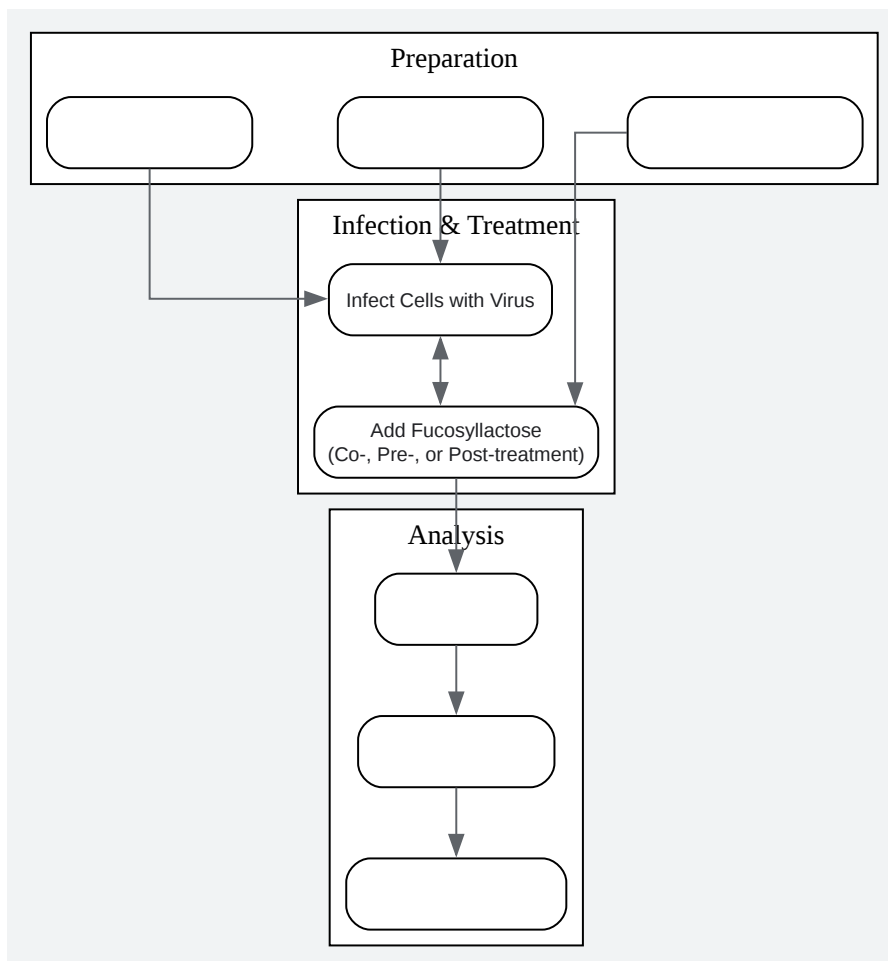
- **Fucosyllactose** is added at various concentrations under different conditions:
  - During infection: Mixed with the virus inoculum and added to the cells.
  - Pre-incubation with virus: The virus is incubated with **fucosyllactose** for a period (e.g., 1-2 hours) before infection.
  - Pre-incubation with cells: The cells are incubated with **fucosyllactose** before the virus is added.
- The virus is adsorbed onto the cells for 1 hour at 37°C.
- The inoculum is removed, and fresh medium (with or without **fucosyllactose**) is added.
- After an incubation period (e.g., 14-18 hours), the cells are fixed and permeabilized.
- Infected cells are detected using an anti-rotavirus primary antibody followed by a fluorescently labeled secondary antibody.
- The number of fluorescent foci is counted, and the percentage reduction in infectivity in the presence of **fucosyllactose** is calculated relative to the untreated control.

## Visualizations



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Caption: **Fucosyllactose** as a soluble decoy receptor for viral inhibition.



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Caption: General workflow for in vitro antiviral assays with **Fucosyllactose**.

## Antibacterial Properties of Fucosyllactose

**Fucosyllactose** demonstrates significant antibacterial activity through multiple mechanisms, including the inhibition of pathogen adhesion to host cells and the modulation of the gut microbiota.

## Mechanism of Action: Anti-Adhesion, Prebiotic Effects, and Biofilm Inhibition

Similar to its antiviral action, **fucosyllactose** acts as a soluble decoy receptor to prevent bacterial adhesion to the intestinal epithelium.<sup>[18]</sup> By mimicking the fucosylated glycan structures on host cells, it binds to bacterial adhesins, thereby blocking colonization. This has been observed for pathogens such as *Campylobacter jejuni*, enteropathogenic *Escherichia coli* (EPEC), and *Helicobacter pylori*.<sup>[15][18][19]</sup>

In addition to its anti-adhesive properties, **fucosyllactose** functions as a prebiotic, selectively promoting the growth of beneficial gut bacteria, particularly *Bifidobacterium* species. These beneficial microbes can outcompete pathogenic bacteria for nutrients and attachment sites, and they also produce antimicrobial compounds, contributing to an overall healthier gut environment.

Furthermore, a derivative of 2'-FL, 1-Amino-2'-FL, has been shown to possess antibiofilm activity against *Streptococcus agalactiae* (Group B *Streptococcus*).<sup>[18]</sup>

## Quantitative Data: Antibacterial Efficacy of Fucosyllactose

The antibacterial effects of **fucosyllactose** have been quantified in various studies, as summarized in the tables below.

| Bacterium                         | Fucosyllactose Isomer | Assay Type     | Cell Line/Model | Efficacy Metric (% Inhibition of Adhesion/Invasion) | Reference(s)  |
|-----------------------------------|-----------------------|----------------|-----------------|---|---|
| Campylobacter jejuni              | 2'-FL                 | Adhesion Assay | Caco-2 cells    | 26% reduction                                       | <a href="#">[15]</a>  |
| Campylobacter jejuni              | 2'-FL (5 g/L)         | Invasion Assay | HEp-2, HT-29    | 80% attenuation                                     | <a href="#">[19]</a> <a href="#">[20]</a>   |
| Enteropathogenic E. coli          | 2'-FL                 | Adhesion Assay | Caco-2 cells    | 18% reduction                                       | <a href="#">[15]</a>  |
| Enteropathogenic E. coli          | 3-FL                  | Adhesion Assay | Caco-2 cells    | 29% reduction                                       | <a href="#">[15]</a>  |
| E. coli O157                      | 2'-FL (5 g/L)         | Adhesion Assay | Caco-2 cells    | ~30-34% reduction                                   | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[18]</a> |
| Salmonella enterica serovar fyris | 2'-FL                 | Adhesion Assay | Caco-2 cells    | 12% reduction                                       | <a href="#">[15]</a>  |
| Pseudomonas aeruginosa            | 2'-FL                 | Adhesion Assay | Caco-2 cells    | 17% reduction                                       | <a href="#">[15]</a>  |
| Pseudomonas aeruginosa            | 3-FL                  | Adhesion Assay | Caco-2 cells    | 26% reduction                                       | <a href="#">[15]</a>  |
| Pseudomonas aeruginosa            | 2'-FL                 | Adhesion Assay | A549 cells      | 24% reduction                                       | <a href="#">[15]</a>  |
| Pseudomonas aeruginosa            | 3-FL                  | Adhesion Assay | A549 cells      | 23% reduction                                       | <a href="#">[15]</a>  |



| Bacterium                | Fucosyllactose Isomer | Assay Type              | Model    | Efficacy Metric (% Inhibition of Colonization/Biofilm) | Reference(s)  |
|--------------------------|-----------------------|-------------------------|----------|--|---|
| E. coli O157             | 2'-FL                 | In vivo Colonization    | Mice     | >90% reduction   | <a href="#">[1]</a> <a href="#">[8]</a> <a href="#">[12]</a> <a href="#">[18]</a> |
| Campylobacter jejuni     | 2'-FL                 | In vivo Colonization    | Mice     | 80% reduction  | <a href="#">[19]</a> <a href="#">[20]</a>   |
| Streptococcus agalactiae | 1-Amino-2'-FL         | Biofilm Formation Assay | In vitro | 37-46% reduction                                       | <a href="#">[18]</a>  |

## Experimental Protocols

This protocol outlines the methodology to assess the inhibitory effect of **fucosyllactose** on bacterial adhesion to and invasion of intestinal epithelial cells.[\[6\]](#)[\[9\]](#)[\[11\]](#)[\[15\]](#)[\[21\]](#)[\[22\]](#)

- Caco-2 Cell Culture:
  - Caco-2 cells are seeded in 12-well or 24-well plates and grown in a suitable medium (e.g., DMEM) until they form a confluent monolayer. For differentiation, cells are typically cultured for 12-14 days post-confluence.
- Bacterial Culture and Inoculum Preparation:
  - The bacterial strain of interest (e.g., C. jejuni, E. coli) is grown to the mid-logarithmic phase in an appropriate broth.
  - The bacteria are harvested, washed, and resuspended in cell culture medium to a specific concentration (e.g.,  $10^8$  CFU/mL).
- Adhesion/Invasion Assay:
  - The Caco-2 cell monolayers are washed to remove any residual antibiotics.

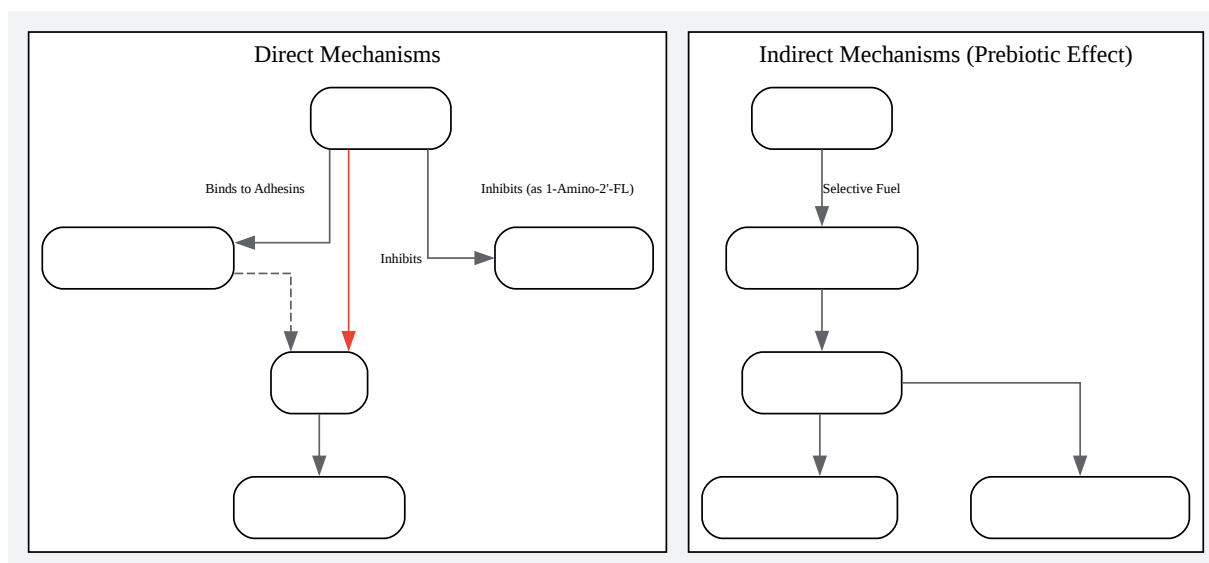
- **Fucosyllactose** is added to the wells at various concentrations, either simultaneously with the bacteria or as a pre-treatment of the cells or bacteria.
- The bacterial suspension is added to the Caco-2 cells at a defined multiplicity of infection (MOI).
- The plates are incubated for a specific duration to allow for adhesion (e.g., 2-3.5 hours).
- For adhesion: The monolayers are washed multiple times with PBS to remove non-adherent bacteria. The cells are then lysed with a detergent (e.g., Triton X-100), and the number of adherent bacteria is determined by serial dilution and plating on appropriate agar.
- For invasion: After the initial incubation for adhesion, the monolayers are treated with an antibiotic (e.g., gentamicin) that kills extracellular but not intracellular bacteria. The cells are then washed and lysed, and the number of invasive bacteria is quantified by plating.
- The percentage inhibition of adhesion or invasion is calculated by comparing the bacterial counts from **fucosyllactose**-treated wells to those of untreated control wells.

This protocol describes a mouse model to evaluate the protective effects of **fucosyllactose** against E. coli O157:H7 colonization in vivo.[\[8\]](#)[\[12\]](#)[\[18\]](#)[\[23\]](#)[\[24\]](#)[\[25\]](#)

- Animal Model and Acclimatization:
  - Specific-pathogen-free (SPF) mice are used and allowed to acclimatize to the housing conditions.
  - To facilitate colonization by E. coli O157:H7, the normal gut microbiota can be reduced by treating the mice with an antibiotic (e.g., streptomycin) in their drinking water.
- **Fucosyllactose** Administration and Infection:
  - Mice are divided into control and treatment groups. The treatment group receives **fucosyllactose** orally (e.g., mixed in the drinking water or administered by gavage) for a specified period before and/or after infection.

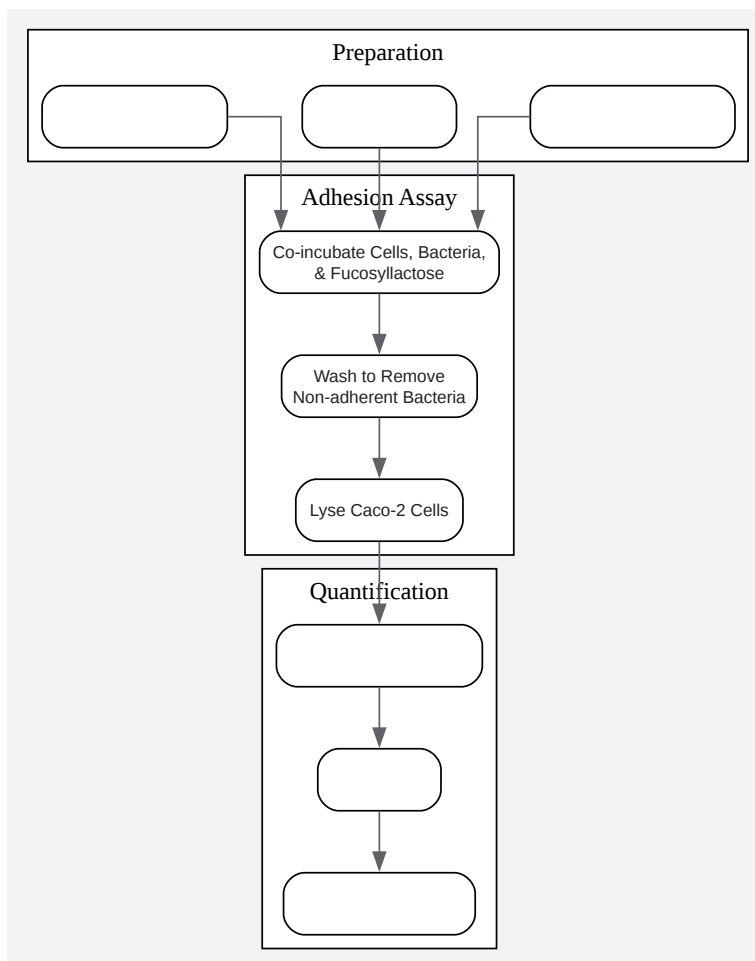
- Mice are orally infected with a defined dose of E. coli O157:H7.
- Assessment of Colonization and Pathological Changes:
  - At selected time points post-infection, fecal samples are collected to quantify the shedding of E. coli O157:H7 by plating on selective agar.
  - At the end of the experiment, mice are euthanized, and intestinal tissues (e.g., ileum, colon) are collected.
  - Bacterial colonization in the intestinal segments is quantified by homogenizing the tissue and plating the homogenates.
  - Intestinal tissues can also be processed for histological analysis to assess inflammation and tissue damage.
  - The reduction in bacterial colonization and pathological scores in the **fucosyllactose**-treated group compared to the control group indicates a protective effect.

## Visualizations



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Caption: Dual antibacterial mechanisms of **Fucosyllactose**.



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Caption: Workflow for bacterial adhesion inhibition assay.

## Conclusion

**Fucosyllactose**, particularly 2'-FL and 3-FL, demonstrates significant potential as a novel antiviral and antibacterial agent. Its primary mechanism of action, acting as a soluble decoy receptor to inhibit pathogen adhesion, is effective against a range of clinically relevant viruses and bacteria. Furthermore, its prebiotic properties contribute to a healthier gut microbiome, providing an indirect line of defense against infection. The quantitative data and experimental protocols presented in this guide underscore the therapeutic and prophylactic potential of **fucosyllactose**. Further research, including clinical trials, is warranted to fully elucidate its role in preventing and treating infectious diseases.

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